(3S)-3-Amino-5-methoxy-5-oxopentanoic acid
Description
(3S)-3-Amino-5-methoxy-5-oxopentanoic acid is a chiral carboxylic acid derivative characterized by a pentanoic acid backbone with a methoxy-oxo group at position 5 and an (S)-configured amino group at position 3. Its hydrochloride salt form (C₆H₁₂ClNO₄, molecular weight 197.62 g/mol) has been documented as a synthetic intermediate in organic chemistry, particularly in asymmetric synthesis and peptide coupling reactions . The compound’s stereochemistry and functional groups make it a versatile building block for pharmaceuticals and bioactive molecules.
Properties
CAS No. |
77856-53-2 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(3S)-3-amino-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-11-6(10)3-4(7)2-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m0/s1 |
InChI Key |
CTLHFZBIZFOLIK-BYPYZUCNSA-N |
Isomeric SMILES |
COC(=O)C[C@H](CC(=O)O)N |
Canonical SMILES |
COC(=O)CC(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
L-Aspartic Acid as a Precursor
L-Aspartic acid serves as a common chiral pool starting material for synthesizing (3S)-3-amino-5-methoxy-5-oxopentanoic acid. The process involves sequential protection, methoxylation, and oxidation steps:
- Amino Group Protection : L-Aspartic acid is treated with tert-butoxycarbonyl (Boc) anhydride to form Boc-protected aspartic acid.
- Esterification : The carboxylic acid moiety at the 5-position is converted to a methyl ester using methanol and thionyl chloride.
- Selective Oxidation : The 3-hydroxy group is oxidized to a ketone using pyridinium chlorochromate (PCC), yielding Boc-protected 3-oxo-5-methoxy-5-oxopentanoic acid.
- Deprotection : Acidic hydrolysis with HCl removes the Boc group, yielding the target compound.
Key Data :
Alternative Route via 3-Oxopentanedioate Derivatives
Dimethyl 3-oxopentanedioate undergoes stereoselective amination using ammonium acetate and sodium cyanoborohydride. The methoxy group is introduced via nucleophilic substitution with methanol under acidic conditions. This method avoids chiral starting materials but requires resolution of racemic mixtures.
Challenges :
- Racemization during amination reduces ee to 70–75%.
- Requires chiral chromatography for enantiopure product isolation.
Biocatalytic Reduction Using Penicillium Species
Enzymatic Reduction of Dimethyl 3-Oxopentanedioate
Penicillium species (e.g., Penicillium chrysogenum) catalyze the asymmetric reduction of dimethyl 3-oxopentanedioate to dimethyl (3S)-3-hydroxypentanedioate, followed by methoxylation:
- Whole-Cell Biocatalysis : Penicillium cultures are incubated with dimethyl 3-oxopentanedioate at 30°C for 48 hours.
- Methoxylation : The hydroxyl group is methylated using methyl iodide and potassium carbonate.
Advantages :
- Stereoselectivity: >98% ee for the (3S)-enantiomer.
- Environmental Impact: Avoids toxic reducing agents like sodium borohydride.
Limitations :
- Substrate Inhibition: High substrate concentrations (>50 mM) reduce conversion rates.
- Purification Complexity: Requires extraction with ethyl acetate and centrifugation.
Electrochemical Dimerization
Optimized Electrolysis Conditions
Electrochemical methods enable the dimerization of monomethyl succinate derivatives under controlled conditions:
- Reaction Setup : Pt/Pt electrodes, MeOH solvent, and Et₃N or MeONa as base.
- Current Density : 67–87 mA/cm² for 6–12 hours.
Optimized Parameters :
| Parameter | Condition 1 (MeONa) | Condition 2 (Et₃N) |
|---|---|---|
| Base Equivalents | 3 | 3 |
| Solvent Concentration | 0.17 M | 0.06 M |
| Yield | 23% | 18% |
| Faradaic Efficiency | 22 F/mol | 19 F/mol |
Insights :
- Higher base equivalents improve reaction kinetics but increase side products.
- MeONa outperforms Et₃N in yield due to stronger nucleophilicity.
Multi-Step Organic Synthesis via Cross-Coupling
Palladium-Catalyzed Suzuki-Miyaura Coupling
A patented route employs MEM-protected intermediates and palladium catalysts for constructing the pentanoic acid backbone:
- MEM Protection : 4-Bromo-2-bromomethylphenol reacts with MEMCl to form a protected benzyl bromide.
- Borylation : Trimethyl borate converts the bromide to a boronic acid.
- Cross-Coupling : Suzuki-Miyaura coupling with 2-bromopyridine using Pd(dppf)Cl₂ yields the methoxylated intermediate.
- Deprotection and Amination : Acidic cleavage of MEM groups followed by amination with ammonia.
Performance Metrics :
Comparative Analysis of Methods
Yield and Stereoselectivity
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Chemical Synthesis | 62–68 | >99 | High |
| Biocatalytic | 50–55 | >98 | Moderate |
| Electrochemical | 18–23 | 70–75 | Low |
| Cross-Coupling | 41 | 95 | High |
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methoxy ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification with alcohols can also occur:
Amino Group Reactivity
The primary amine participates in nucleophilic and condensation reactions:
Schiff Base Formation
Reacts with aldehydes/ketones to form imines:
-
Example : Condensation with formaldehyde yields a stable Schiff base, useful in metal coordination studies.
Acylation and Alkylation
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) produces N-alkyl derivatives.
Carboxylic Acid Derivatives
The carboxylic acid group enables amidation and esterification:
Oxo Group Reactivity
The 5-oxo group participates in keto-enol tautomerism and nucleophilic additions:
-
Enolate Formation : Strong bases (e.g., LDA) deprotonate the α-H, enabling alkylation or aldol reactions.
-
Nucleophilic Addition : Grignard reagents add to the carbonyl, though steric effects from the adjacent amino group may limit reactivity.
Zinc-Mediated Condensations
Structural analogs (e.g., 3,5-dioxopentanoates) undergo Blaise reactions with α-cyano ketones and ethyl bromoacetate in the presence of zinc. While direct data for this compound is limited, similar mechanisms likely apply due to the oxo group’s electrophilicity :
Stereochemical Influence
The (3S) configuration impacts reaction outcomes:
-
Enzymatic Interactions : Preferential binding to chiral catalysts or enzymes in asymmetric syntheses.
-
Stereoselective Alkylation : Enolate alkylation yields diastereomers with varying ratios depending on the base and solvent.
Key Research Findings
Scientific Research Applications
(3S)-3-Amino-5-methoxy-5-oxopentanoic acid has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme mechanisms and protein-ligand interactionsAdditionally, it can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of (3S)-3-Amino-5-methoxy-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes that facilitate various biochemical reactions. The presence of the amino, methoxy, and keto groups allows it to participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Influence on Properties
- Amino vs. Methoxy Groups: The (3S)-amino group in the target compound enables hydrogen bonding and chiral recognition, critical for enantioselective synthesis. In contrast, methoxy groups (e.g., in C₈H₁₄O₄, ) act as electron donors, reducing acidity and enhancing lipophilicity .
- Oxo Group Positioning: The 5-oxo group in the target compound distinguishes it from 4-oxo derivatives like ALA (C₅H₉NO₃), which is pivotal in photodynamic therapy due to its role in porphyrin biosynthesis .
- Steric Effects : Branched analogs (e.g., 3-ethyl-3-methyl in C₉H₁₆O₄, ) exhibit reduced solubility compared to linear chains due to increased hydrophobicity.
Stereochemical and Conformational Differences
- The (3S) configuration in the target compound contrasts with (2S,3S)-configured derivatives (e.g., C₆H₁₃NO₃, ), where additional hydroxyl groups enhance hydrogen-bonding networks, influencing crystal packing and bioavailability.
- Cyclohexylidene or thiazole substituents (e.g., C₁₃H₂₄N₂O₃ , C₉H₁₂N₂O₃S ) introduce steric bulk and aromaticity, altering metabolic stability and receptor interactions.
Biological Activity
(3S)-3-Amino-5-methoxy-5-oxopentanoic acid, often abbreviated as AMOPA, is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C7H13NO4 |
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZVZFGKJZLZQXQW-QMMMGPOBSA-N |
Synthesis
The synthesis of this compound typically involves several steps, including the protection of amino groups and formation of peptide bonds. A common method utilizes fluorenylmethyloxycarbonyl (Fmoc) as a protecting group for the amino group, followed by deprotection to yield the final product.
This compound exhibits its biological activity primarily through modulation of various signaling pathways. It has been shown to interact with specific enzymes and receptors, influencing metabolic processes and cellular responses. The compound can inhibit certain enzymatic activities, which may lead to altered biochemical pathways associated with diseases such as hypercholesterolemia and inflammation .
Case Studies
- Inflammation Modulation : Research indicates that AMOPA can reduce the activation of the NLRP3 inflammasome in microglial cells, which is crucial in neuroinflammatory conditions. In a study involving murine models, administration of AMOPA resulted in decreased levels of interleukin-1β (IL-1β) and other inflammatory markers, suggesting a potential therapeutic role in neurodegenerative diseases .
- Cholesterol Metabolism : In another study focused on lipid metabolism, AMOPA was found to upregulate LDL receptor levels in hepatic cells, enhancing the uptake of low-density lipoprotein (LDL) cholesterol. This effect was linked to its ability to inhibit PCSK9 activity, an important regulator of LDL receptor degradation .
Applications in Research
The compound has been utilized in various scientific applications:
- Biochemical Research : AMOPA serves as a valuable tool for studying protein interactions and enzyme mechanisms due to its unique structural features that facilitate binding with target proteins .
- Drug Development : Its ability to modulate inflammatory responses makes AMOPA a candidate for developing new anti-inflammatory drugs targeting neurodegenerative diseases .
Safety and Toxicity
While AMOPA shows promise as a therapeutic agent, safety assessments are crucial. Current data indicate that it possesses a favorable safety profile; however, comprehensive toxicity studies are necessary to fully understand its implications for human health .
Q & A
Q. What are the recommended synthetic routes for (3S)-3-Amino-5-methoxy-5-oxopentanoic acid, and how can stereochemical purity be ensured?
- Methodological Answer: Synthesis typically involves stereospecific strategies using chiral starting materials or enzymatic resolution to preserve the (3S) configuration. For example, the hydrochloride salt derivative (C₆H₁₂ClNO₄) is synthesized via protecting-group chemistry, with methoxy and amino groups stabilized during reactions . Isotopic labeling methods for analogous compounds (e.g., 5-amino-4-oxopentanoic acid) suggest multi-step schemes with high yields, adaptable for introducing stable isotopes (e.g., ¹³C, ¹⁵N) into the pentanoic acid backbone . Stereochemical validation requires chiral HPLC or circular dichroism (CD) spectroscopy.
Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., methoxy, carboxyl).
- Mass Spectrometry (MS): High-resolution HPLC-ESI-TOF/MS provides accurate mass data, as demonstrated for structurally related pentanoic acid derivatives .
- FT-IR Spectroscopy: Identifies carbonyl (C=O) and amino (N-H) stretches.
- X-ray Crystallography: Resolves absolute configuration when single crystals are obtainable.
Cross-referencing with spectral libraries (e.g., mzCloud’s manually curated datasets) ensures reliability .
Q. How should this compound be stored to maintain stability, and what are critical handling precautions?
- Methodological Answer:
- Storage: Seal containers under inert gas (N₂/Ar), store at 2–10°C in darkness, and use polyethylene packaging to minimize hydrolysis .
- Handling: Use local exhaust ventilation, PPE (nitrile gloves, chemical goggles), and avoid contact with strong oxidizers. Non-reactive solvents (e.g., dry DMF) are recommended for dissolution .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity, and what methods validate this relationship?
- Methodological Answer: The (3S) configuration is critical for receptor binding or enzyme interaction. For example, studies on analogous 5-oxopentanoic acid derivatives reveal that enantiomers exhibit divergent affinities for CCK-A/B receptors . Validation strategies include:
- Chiral Chromatography: Separate enantiomers and test activity in vitro (e.g., radioligand binding assays).
- Kinetic Analysis: Compare inhibition constants (Kᵢ) of (3S) vs. (3R) forms in enzyme assays, as done for pyruvate kinase inhibition by 5-chloro-4-oxopentanoic acid .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer:
- Standardized Replication: Control variables like purity (>98% by HPLC), solvent (e.g., DMSO concentration), and assay conditions (pH, temperature).
- Meta-Analysis: Pool data from independent studies to identify confounding factors (e.g., batch variability, isotopic impurities) .
- Cross-Validation: Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm target engagement .
Q. What isotopic labeling methods are applicable for tracking this compound in metabolic studies?
- Methodological Answer: Adapt synthetic schemes for ¹³C or ¹⁵N incorporation:
- Stepwise Labeling: Introduce isotopes at specific positions (e.g., ¹³C at the methoxy or carboxyl group) via labeled precursors (e.g., ¹³CH₃OH).
- Enzymatic Incorporation: Use enzymes with high stereoselectivity to retain isotopic integrity during biosynthesis .
- Analytical Confirmation: Validate isotopic enrichment via LC-MS/MS and NMR isotopomer analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
